Antitumor Activity: Direct Head-to-Head Comparison of N-Glucuronide vs. O-Glucuronide in Murine Mammary Carcinoma
In the only published direct head-to-head comparison, Baba et al. (1978) tested both 5-FU N-β-D-glucuronide and 5-FU O-β-D-glucuronide for antitumor efficacy in the DDD mouse mammary carcinoma model. The O-glucuronide regioisomer demonstrated measurable antitumor activity when combined with glucose treatment of the host, whereas the N-glucuronide regioisomer did not possess significant antitumor activity under identical experimental conditions [1]. Both compounds exhibited very low acute toxicity (ca. 5,000 mg/kg, i.v.) [1]. This functional dichotomy is the single most important differentiator for procurement: the N-glucuronide is procured exclusively as an analytical reference standard for metabolite identification, NOT as a therapeutic lead compound.
| Evidence Dimension | Antitumor efficacy in murine mammary carcinoma model |
|---|---|
| Target Compound Data | No significant antitumor activity (5-FU N-β-D-glucuronide) |
| Comparator Or Baseline | 5-FU O-β-D-glucuronide: Antitumor effect observed when combined with glucose treatment of the host |
| Quantified Difference | Qualitative difference: O-glucuronide active; N-glucuronide inactive. Both showed very low toxicity at ca. 5,000 mg/kg i.v. |
| Conditions | DDD mouse mammary carcinoma model; in vivo tumor growth inhibition assay |
Why This Matters
A procurement decision based on intended use—analytical standard versus therapeutic lead—hinges entirely on this regioisomer-specific antitumor activity difference; ordering the wrong regioisomer invalidates the experimental design.
- [1] Baba T, et al. 5-Fluorouracil O-β-D-glucuronide as a newly synthesized chemically modified, nontoxic anticancer drug. Gann (Jpn J Cancer Res). 1978 Apr;69(2):283-4. PMID: 680467. View Source
